molecular formula C23H27ClO4 B13409697 2,2'-((3-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)

2,2'-((3-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)

Cat. No.: B13409697
M. Wt: 402.9 g/mol
InChI Key: IUZAYWPRPYUXOA-UHFFFAOYSA-N
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Description

2,2’-((3-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) is a tetraketone compound known for its significant biological activities. It is part of a class of compounds that exhibit diverse biological potencies, making it a highly significant oxygen-containing organic compound .

Preparation Methods

The synthesis of 2,2’-((3-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) typically involves a Knoevenagel-Michael cascade procedure. This method uses 1,3-dicarbonyl compounds and aldehydes . A green protocol has been developed for its preparation, involving a multicomponent condensation reaction between aromatic aldehydes and dimedone in the presence of montmorillonite KSF as a catalyst under microwave irradiation . This method is efficient and environmentally friendly, providing excellent yields.

Chemical Reactions Analysis

2,2’-((3-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include 2-aminopyrazine as a catalyst . The major products formed from these reactions are typically derivatives of the original compound, which can exhibit enhanced biological activities .

Comparison with Similar Compounds

Similar compounds to 2,2’-((3-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) include 2,2’-((4-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) and 2,2’-((4-Nitrophenyl)methylene)bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) . These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications. The unique chlorine substituent in 2,2’-((3-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) contributes to its distinct properties and effectiveness in various applications.

Properties

Molecular Formula

C23H27ClO4

Molecular Weight

402.9 g/mol

IUPAC Name

2-[(3-chlorophenyl)-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C23H27ClO4/c1-22(2)9-15(25)20(16(26)10-22)19(13-6-5-7-14(24)8-13)21-17(27)11-23(3,4)12-18(21)28/h5-8,19,25,27H,9-12H2,1-4H3

InChI Key

IUZAYWPRPYUXOA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(C2=CC(=CC=C2)Cl)C3=C(CC(CC3=O)(C)C)O)O)C

Origin of Product

United States

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